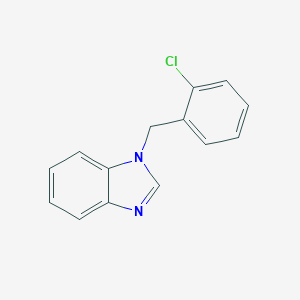

1-(2-chlorobenzyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXLDEADNMFYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 2 Chlorobenzyl 1h Benzimidazole

Conventional Synthetic Pathways to the 1H-Benzimidazole Core

The foundational step in synthesizing 1-(2-chlorobenzyl)-1H-benzimidazole is the construction of the benzimidazole (B57391) nucleus itself. Traditional methods have been well-established for this purpose, primarily relying on condensation reactions and subsequent alkylation.

Condensation Reactions of o-Phenylenediamines with Aldehydes and Carboxylic Acids

The most common and historically significant route to the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with either a carboxylic acid or an aldehyde.

The reaction with carboxylic acids, known as the Phillips-Ladenburg synthesis , involves heating o-phenylenediamine with a carboxylic acid, often in the presence of a strong acid like polyphosphoric acid, which acts as both a catalyst and a dehydrating agent. youtube.com This method is robust but can require harsh conditions, such as high temperatures. semanticscholar.orgresearchgate.net

Alternatively, the Weidenhagen reaction utilizes aldehydes as the carbonyl source. semanticscholar.org This process typically involves the condensation of o-phenylenediamine with an aldehyde, followed by an oxidative cyclization to form the benzimidazole ring. Various oxidizing agents can be employed in this two-step, one-pot procedure. scispace.com

These condensation reactions provide the unsubstituted or 2-substituted benzimidazole core, which serves as the precursor for the introduction of the 2-chlorobenzyl group.

N-Alkylation Strategies for Introducing the 2-Chlorobenzyl Moiety

Once the benzimidazole core is formed, the 2-chlorobenzyl group is introduced onto one of the nitrogen atoms via an N-alkylation reaction. This is a crucial step to arrive at the target compound, this compound.

The typical procedure involves reacting the pre-formed benzimidazole with a 2-chlorobenzyl halide, such as 2-chlorobenzyl chloride or 2-chlorobenzyl bromide, in the presence of a base. ijper.org The base, commonly potassium carbonate or sodium hydride, deprotonates the N-H of the benzimidazole, generating a nucleophilic anion that subsequently attacks the benzylic carbon of the alkylating agent, displacing the halide. nih.gov The choice of solvent and reaction conditions can influence the yield and selectivity of the reaction. Dimethylformamide (DMF) and acetonitrile (B52724) are commonly used solvents for this transformation. nih.gov

It is important to note that the alkylation of an unsymmetrically substituted benzimidazole can result in a mixture of two regioisomers (N1 and N3 alkylation). However, for an unsubstituted benzimidazole, the two nitrogen atoms are equivalent, leading to a single N-alkylated product.

Catalytic Approaches in Benzimidazole Synthesis

To improve the efficiency, yield, and environmental footprint of benzimidazole synthesis, various catalysts have been developed. These catalysts facilitate the condensation and cyclization steps under milder conditions.

Zinc Triflate (Zn(OTf)₂): Zinc triflate has been demonstrated as an efficient Lewis acid catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes. scirp.orgsemanticscholar.orgresearchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) at reflux temperature. scirp.orgresearchgate.net The use of 10 mol% of the catalyst has been found to be optimal for achieving high yields. scirp.org

Phosphoric Acid (H₃PO₄): Phosphoric acid serves as an effective and eco-friendly homogeneous catalyst for the condensation of o-phenylenediamines with aromatic aldehydes. rsc.orgresearchgate.net This method offers advantages such as mild reaction conditions (typically around 50°C in methanol), short reaction times, and excellent yields. rsc.orgresearchgate.net

Sodium Hexafluoroaluminate (Na₃AlF₆): Also known as cryolite, sodium hexafluoroaluminate is a non-toxic and commercially available catalyst for the synthesis of 2-arylbenzimidazoles. nih.gov The reaction proceeds via the condensation of o-phenylenediamine and aromatic aldehydes in ethanol at a moderate temperature of 50°C, offering high yields and an easy workup. nih.gov

δ-MnO₂ Nanoparticles: Delta-manganese dioxide (δ-MnO₂) nanoparticles have been utilized as an efficient oxidant in the synthesis of benzimidazoles. rsc.orgresearchgate.netkashanu.ac.ir In these protocols, the nanoparticles facilitate the oxidative cyclodehydrogenation of the intermediate formed from the condensation of o-phenylenediamine and an aldehyde. researchgate.net Biogenically synthesized δ-MnO₂ nanoparticles have also been employed as a catalyst for the dehydrogenative coupling of diamines with alcohols to form benzimidazoles. acs.org

Table 1: Comparison of Catalytic Methods for Benzimidazole Synthesis

| Catalyst | Reactants | Typical Conditions | Advantages |

| Zinc Triflate | o-Phenylenediamine, Aldehyde | 10 mol% catalyst, Ethanol, Reflux, 8h | High yields, Good for electron-donating and -withdrawing groups on aldehyde |

| Phosphoric Acid | o-Phenylenediamine, Aldehyde | 7 mol% catalyst, Methanol, 50°C, 13-30 min | Short reaction times, Mild conditions, Excellent yields, Eco-friendly |

| Sodium Hexafluoroaluminate | o-Phenylenediamine, Aldehyde | 2 mol% catalyst, Ethanol, 50°C | High yields, Mild conditions, Non-toxic catalyst, Easy workup |

| δ-MnO₂ Nanoparticles | o-Phenylenediamine, Aldehyde | Ethanol-water solvent, Ultrasound irradiation | High yields, Mild procedure, Short reaction times |

Advanced and Green Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of benzimidazole derivatives. These advanced protocols aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.

Microwave-Assisted Synthesis of Benzimidazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. arkat-usa.org For the synthesis of benzimidazoles, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner reactions. scispace.comarkat-usa.orgmdpi.com

Microwave-assisted synthesis can be applied to both the initial condensation step and subsequent N-alkylation. For instance, the condensation of o-phenylenediamine with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, often in the absence of a solvent or on a solid support. scispace.comglobalresearchonline.net This technique not only accelerates the reaction but also aligns with green chemistry principles by reducing energy consumption. preprints.org Yields for microwave-assisted synthesis of benzimidazole derivatives are frequently reported to be in the range of 70-99%. arkat-usa.orgmdpi.com

Solvent-Free and Environmentally Benign Synthetic Routes

Developing solvent-free reaction conditions is a key goal of green chemistry, as it eliminates the environmental and health hazards associated with many organic solvents. Several solvent-free methods for the synthesis of benzimidazoles have been reported.

One approach involves the physical grinding of reactants, such as 2-chlorobenzimidazole (B1347102) and an alkylating agent with a solid base like potassium carbonate, at room temperature. This mechanochemical method avoids the need for a solvent and can provide the desired N-alkylated product in good yield.

Another strategy employs deep eutectic solvents (DES) which can act as both the reaction medium and a reagent, eliminating the need for external solvents. nih.gov The synthesis of 1,2-disubstituted or 2-substituted benzimidazoles from o-phenylenediamine and aldehydes has been successfully demonstrated using a choline (B1196258) chloride:o-phenylenediamine deep eutectic solvent. nih.gov These methods are advantageous due to their high efficiency, simple product isolation, and reduced environmental impact. rsc.org

Table 2: Overview of Green Synthetic Protocols for Benzimidazoles

| Method | Key Features | Typical Conditions | Advantages |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Solvent-free or minimal solvent, 5-15 min reaction time | High yields (often >90%), reduced energy consumption, cleaner reactions |

| Solvent-Free Grinding | Mechanochemical activation | Room temperature, grinding of solid reactants | Avoids hazardous solvents, simple procedure, good yields |

| Deep Eutectic Solvents (DES) | DES as both solvent and reagent | 80°C, 8-10 min reaction time | High yields, easy workup, environmentally benign |

Design and Synthesis of this compound Derivatives and Hybrid Structures

Strategies for Substituent Introduction at N-1, C-2, and C-6 Positions

The functionalization of the benzimidazole system is a versatile process that allows for the introduction of a wide array of substituents at three key positions: N-1, C-2, and C-6. Structure-activity relationship studies have indicated that these positions are crucial for biological activities. nih.govnih.gov

N-1 Position: The substituent at the N-1 position is typically introduced via N-alkylation or N-arylation of a pre-formed benzimidazole ring. nih.gov For the parent compound, this compound, this involves reacting 1H-benzimidazole with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. nih.gov This strategy allows for the introduction of various benzyl (B1604629) groups and other alkyl or aryl halides, making the N-1 position a primary site for diversification to enhance specific properties. nih.gov

C-2 Position: The substituent at the C-2 position is generally incorporated during the formation of the benzimidazole ring itself. The most common method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (such as nitriles, chlorides, or orthoesters) under acidic conditions. nih.gov Alternatively, aldehydes can be condensed with o-phenylenediamines, often using an oxidizing agent or a catalyst like sodium metabisulfite. nih.govnih.gov By choosing the appropriate carboxylic acid or aldehyde, a wide range of aryl, alkyl, or heterocyclic groups can be installed at the C-2 position.

C-6 Position: Substituents at the C-5 or C-6 position are determined by the choice of the starting material, specifically the substituted benzene-1,2-diamine. nih.gov For instance, using 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine (B140028) in the condensation reaction will yield a benzimidazole with a chloro or nitro group at the C-6 position, respectively. nih.govresearchgate.net This approach allows for the synthesis of derivatives with specific electronic properties imparted by the C-6 substituent.

The general synthetic pathway to achieve polysubstituted benzimidazoles, including analogs of this compound, often involves a two-step process: first, the synthesis of a 2- or 2,6-disubstituted 1H-benzimidazole, followed by N-alkylation to introduce the desired group at the N-1 position. nih.govnih.gov

Synthesis of N-Substituted Benzimidazole Derivatives

The synthesis of N-substituted benzimidazole derivatives is a fundamental strategy for modifying the core structure. The introduction of substituents at the nitrogen atom of the imidazole (B134444) ring can significantly alter the compound's lipophilicity and steric profile. The standard method for this transformation is the N-alkylation of a 1H-benzimidazole precursor with an appropriate alkyl or benzyl halide in the presence of a base.

For the synthesis of the title compound, this compound, the reaction involves treating 1H-benzimidazole with 2-chlorobenzyl chloride. Common bases used to facilitate this reaction include sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or potassium carbonate (K₂CO₃) in acetone (B3395972) or dimethylformamide (DMF). ijpsm.com The base deprotonates the N-H of the imidazole ring, creating a nucleophilic nitrogen anion that subsequently attacks the electrophilic carbon of the benzyl halide, resulting in the formation of the N-substituted product.

This methodology is broadly applicable for creating a diverse library of N-1 substituted benzimidazoles. By reacting a common benzimidazole core (which could already be substituted at C-2 or C-6) with various halides, a wide range of derivatives can be accessed. Microwave-assisted methods have also been employed to accelerate these reactions, significantly reducing reaction times and often improving yields. nih.gov

Table 1: Synthesis of N-Substituted Benzimidazole Derivatives

| Precursor | Reagent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Substituted Benzimidazole | Alkyl/Aryl Halide | NaH, THF | 1-Alkyl/Aryl-2-substituted-benzimidazole | |

| 2,6-Disubstituted Benzimidazole | Substituted Benzyl Halide | K₂CO₃, Reflux or Microwave | 1-Benzyl-2,6-disubstituted-benzimidazole | nih.gov |

Preparation of 1,2-Disubstituted and 2,6-Trisubstituted Benzimidazole Analogues

The synthesis of multisubstituted benzimidazoles, such as 1,2-disubstituted and 1,2,6-trisubstituted analogues, typically follows a sequential, multi-step approach that combines the strategies outlined previously. nih.gov

1,2-Disubstituted Analogues: To prepare a 1,2-disubstituted benzimidazole, such as 1-(2-chlorobenzyl)-2-aryl-1H-benzimidazole, the synthesis starts with the formation of the 2-substituted benzimidazole core. This is achieved by the condensation of o-phenylenediamine with a selected aromatic carboxylic acid (e.g., benzoic acid) or aldehyde (e.g., benzaldehyde). mdpi.comrsc.org The resulting 2-aryl-1H-benzimidazole is then subjected to N-alkylation with 2-chlorobenzyl chloride in the presence of a base to yield the final 1,2-disubstituted product. Microwave irradiation has been shown to be an efficient method for synthesizing 1,2-disubstituted benzimidazoles under solvent-free conditions, often leading to high yields in short reaction times. mdpi.comresearchgate.net

1,2,6-Trisubstituted Analogues: The preparation of 1,2,6-trisubstituted derivatives follows a similar logic but begins with a substituted o-phenylenediamine. nih.gov For example, to synthesize a 1-(2-chlorobenzyl)-2-aryl-6-methyl-1H-benzimidazole, 4-methyl-benzene-1,2-diamine is first condensed with an aromatic aldehyde. This reaction forms a 2-aryl-6-methyl-1H-benzimidazole intermediate. nih.gov The subsequent step is the N-alkylation of this intermediate with 2-chlorobenzyl chloride, which introduces the substituent at the N-1 position, affording the desired trisubstituted analogue. nih.gov This modular approach allows for systematic variation at all three key positions of the benzimidazole scaffold.

Table 2: Examples of Synthesized 1,2,6-Trisubstituted Benzimidazole Derivatives

| C-6 Substituent | C-2 Substituent | N-1 Substituent | Synthetic Approach | Reference |

|---|---|---|---|---|

| -CH₃ | 4-Nitrophenyl | Benzyl | Two-step: Condensation followed by N-alkylation | nih.gov |

| -H | 4-Chlorophenyl | 4-Chlorobenzyl | Two-step: Condensation followed by N-alkylation | nih.gov |

| -NO₂ | Aryl group | Alkyl/Benzyl group | Two-step: Condensation followed by N-alkylation | nih.govresearchgate.net |

| -Cl | Aryl group | Alkyl/Benzyl group | Two-step: Condensation followed by N-alkylation | nih.govresearchgate.net |

Development of Benzimidazole-Containing Hybrid Compounds (e.g., Benzimidazole-Chalcone, Bis-Benzimidazole-Triazole)

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold has been incorporated into various hybrid structures.

Benzimidazole-Chalcone Hybrids: Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. Hybrid molecules containing both benzimidazole and chalcone (B49325) moieties have been synthesized and investigated. The key synthetic step is the Claisen-Schmidt condensation reaction. nih.govnih.govbiointerfaceresearch.com To generate a hybrid containing the this compound moiety, a common route involves the initial synthesis of this compound-2-carbaldehyde. This intermediate can be obtained by the oxidation of (1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol. nih.gov The resulting aldehyde is then reacted with a substituted acetophenone (B1666503) in the presence of a base (like NaOH or KOH) to yield the target benzimidazole-chalcone hybrid. nih.gov An alternative pathway involves preparing a 2-acetyl-1H-benzimidazole, performing the Claisen-Schmidt condensation with an aromatic aldehyde, and subsequently carrying out N-alkylation with 2-chlorobenzyl chloride. biointerfaceresearch.comijper.org

Bis-Benzimidazole-Triazole Hybrids: Triazoles are another class of heterocycles frequently used in the design of hybrid compounds. The synthesis of benzimidazole-triazole conjugates is often achieved through "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. tandfonline.comtandfonline.comnih.gov This reaction provides a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring that links the benzimidazole scaffold to another molecular fragment. tandfonline.comnih.gov To create a bis-benzimidazole-triazole hybrid featuring the 1-(2-chlorobenzyl) group, a synthetic route could involve preparing an N-propargylated benzimidazole derivative and reacting it with an azido-functionalized benzimidazole, such as 1-(2-chlorobenzyl)-2-(azidomethyl)-1H-benzimidazole. The CuAAC reaction, typically catalyzed by copper sulfate (B86663) and a reducing agent like sodium ascorbate, would then ligate the two benzimidazole units through the newly formed triazole ring. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Investigations of 1 2 Chlorobenzyl 1h Benzimidazole Analogues

Positional Importance of Substituents for Biological Activity

The biological potency and selectivity of 1-(2-chlorobenzyl)-1H-benzimidazole analogues are significantly influenced by the nature and position of substituents on the benzimidazole (B57391) scaffold. Research has particularly highlighted the importance of modifications at the N-1, C-2, and C-6 positions.

The substituent at the N-1 position of the benzimidazole ring plays a crucial role in modulating the biological activity of this class of compounds. The presence of a benzyl (B1604629) group at this position has been shown to be particularly advantageous for various biological effects, including anti-inflammatory and antimicrobial activities. nih.gov The benzyl group's lipophilicity can enhance the molecule's ability to traverse biological membranes, potentially increasing its bioavailability and efficacy.

In the context of anti-HIV activity, molecular modeling studies of related benzimidazole derivatives have indicated that steric interactions between substituents at the C-7 position and the N-1 benzyl group can lead to a non-productive conformation, highlighting the conformational influence of the N-1 benzyl moiety. uctm.edu This underscores the importance of the spatial arrangement dictated by the N-1 substituent for effective binding to biological targets.

Table 1: Influence of N-1 Benzyl Substitution on Biological Activity

| Compound/Scaffold | N-1 Substituent | Biological Activity | Research Finding |

|---|---|---|---|

| 1-Benzylbenzimidazole Analogues | Benzyl | Enhanced anti-inflammatory action | The substitution of a benzyl group at the 1-position was found to enhance anti-inflammatory action. nih.gov |

| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole | 2-Chlorobenzyl | Potent inhibition of leukotriene biosynthesis (IC50 = 0.31 µM) | Identified as a potent inhibitor targeting 5-lipoxygenase-activating protein (FLAP). nih.gov |

| N-Benzyl substituted benzimidazoles | Benzyl with electron-donating or electron-withdrawing groups | Effective in C2-arylation reactions | Electron-donating and electron-withdrawing substituents on the benzyl group gave good yields. sci-hub.se |

| 1H,3H-thiazolo[3,4-a]benzimidazoles | 2',6'-difluorophenyl | Potent anti-HIV-1 activity | The phenyl ring at C-1 is in an orthogonal orientation, with fluorine atoms forming intramolecular hydrogen bonds. uctm.edu |

The C-2 and C-6 positions of the benzimidazole ring are critical for modulating the biological efficacy of this compound analogues. A wide array of substituents at these positions have been explored, leading to significant variations in activity.

C-2 Position: The C-2 position is a key site for derivatization, and the nature of the substituent at this position profoundly impacts biological activity. For instance, in the development of anti-inflammatory agents, the introduction of various carboxylic acids at the C-2 position has been investigated. nih.gov The length of the linker between the carboxyl group and the C-2 position was found to be inversely related to the activity. nih.gov In other studies, substitution with pyrimidine (B1678525) moieties at the C-2 position has led to potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck). nih.gov Furthermore, the introduction of a trifluoroethane group at the C-2 position resulted in enhanced CCR3 receptor inhibition compared to other substitutions. nih.gov

C-6 Position: The C-6 position also plays a significant role in determining the biological profile of benzimidazole derivatives. The electronic properties of the substituent at this position are particularly important. For example, in the context of anti-inflammatory activity, an electron-withdrawing nitro group at the C-6 position was found to be more active than other substituents, while electron-donating groups led to lower potency. mdpi.com Conversely, a different study on anti-inflammatory benzimidazoles reported that an electron-releasing methoxy (B1213986) group at position 6, in combination with a two-pyrrolidine substitution at another position, resulted in strong anti-inflammatory activity. mdpi.com In the realm of anticancer research, SAR studies have shown that a 5-chloro substitution at the 1H-benzimidazole ring (structurally related to the C-6 position) enhanced cytotoxicity against certain cancer cell lines compared to a 5-fluoro substitution. rsc.org

Table 2: Impact of C-2 and C-6 Substituents on Biological Activity

| Position | Substituent Type | Biological Activity Context | Research Finding |

|---|---|---|---|

| C-2 | Carboxylic Acids | Anti-inflammatory | Activity is inversely related to the length of the linker between the carboxyl group and the C-2 position. nih.gov |

| C-2 | Pyrimidine | Lck Kinase Inhibition | Led to the discovery of potent Lck inhibitors. nih.gov |

| C-2 | Trifluoroethane | CCR3 Receptor Inhibition | Resulted in better CCR3 receptor inhibition. nih.gov |

| C-6 | Electron-withdrawing group (e.g., Nitro) | Anti-inflammatory | More active than compounds with electron-donating groups. mdpi.com |

| C-6 | Electron-releasing group (e.g., Methoxy) | Anti-inflammatory | A methoxy group at position 6 showed strong anti-inflammatory activity in a specific scaffold. mdpi.com |

| C-6 (related 5-position) | Chloro | Anticancer (Cytotoxicity) | 5-chloro substitution improved cytotoxicity against MCF-7 cells compared to 5-fluoro substitution. rsc.org |

Elucidation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling has been a valuable tool in identifying the essential structural features of this compound analogues required for their interaction with biological targets. A pharmacophore model defines the spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are critical for biological activity.

For a class of c-Src kinase inhibitors, a ligand-based pharmacophore model (Hypo1) was developed, which consisted of four key features: a hydrogen bond acceptor (HBA), a hydrogen bond donor (HBD), a hydrophobic aromatic (Hy-Ar) feature, and a ring aromatic (RA) feature. nih.gov This model was successfully used to screen chemical databases and identify novel inhibitors. nih.gov The final selected compounds showed crucial hydrogen bond interactions with key amino acid residues in the active site of the c-Src kinase, such as Met341, Thr338, Glu339, or Asp404. nih.gov

In another study focused on identifying inhibitors for HPV 16 E6, a ligand-based pharmacophore model was generated based on known inhibitors. nih.gov This model comprised three hydrogen bond acceptors and one aromatic ring, which were deemed essential for activity. nih.gov Virtual screening using this pharmacophore model led to the identification of potential lead compounds. nih.gov

These studies highlight a common theme in the pharmacophoric requirements for benzimidazole derivatives, where a combination of hydrogen bonding capabilities and aromatic/hydrophobic interactions are crucial for effective binding to their respective targets. The this compound scaffold provides a versatile framework for positioning these key pharmacophoric features in the correct orientation for optimal target engagement.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound analogues is a critical factor that influences their structure-activity relationship. Conformational analysis helps in understanding how the spatial arrangement of different parts of the molecule affects its ability to bind to a biological target. psu.edu

The flexibility of molecules, arising from rotation around single bonds, allows them to adopt various conformations, and identifying the low-energy, biologically active conformation is a key goal of conformational analysis. psu.edu For N-1 substituted benzimidazoles, the orientation of the N-1 substituent relative to the benzimidazole core is of particular importance. In the case of anti-HIV agents, molecular modeling has shown that certain substitutions can lead to steric clashes that force the molecule into a non-productive conformation, thereby reducing or abolishing its activity. uctm.edu

For instance, in a series of 1H,3H-thiazolo[3,4-a]benzimidazoles, the relative stereochemistry of substituents was found to be crucial. The trans isomers, where the substituents at C-1 and C-3 were on opposite sides, were more active than the corresponding cis isomers. uctm.edu This difference in activity was attributed to the ability of the trans isomers to form intramolecular hydrogen bonds, which likely stabilized the active conformation. uctm.edu Similarly, for sympathomimetic catecholamine analogues, conformational studies using NMR and theoretical calculations helped to identify the pharmacophoric conformation responsible for adrenergic receptor activation. nih.gov

Mechanistic Studies of Biological Activities of 1 2 Chlorobenzyl 1h Benzimidazole

Enzyme Target Modulation

The therapeutic potential of benzimidazole (B57391) derivatives often stems from their ability to selectively inhibit key enzymes involved in disease pathology. Research has focused on several classes of enzymes as potential targets for compounds featuring the 1-(2-chlorobenzyl)-1H-benzimidazole scaffold.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a key target for both anticancer and antimicrobial therapies nih.gov. The inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn halts DNA synthesis and arrests cell proliferation acs.org. The benzimidazole scaffold has been explored for its potential to inhibit this enzyme.

Studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown that these compounds possess both antimicrobial and anticancer activities. Molecular docking simulations for these derivatives predicted that the DHFR protein from Staphylococcus aureus is a likely molecular target, suggesting a mechanism for their observed biological effects. This indicates that the benzimidazole core can be effectively tailored to fit within the active site of DHFR, disrupting its catalytic function. While direct enzymatic inhibition data for this compound is not extensively detailed in the available literature, the findings for structurally related compounds support DHFR as a plausible target.

Kinase Inhibition Profiles

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The benzimidazole nucleus is a core component of several compounds designed to target various protein kinases nih.gov.

Aurora-A Kinase: As a key regulator of mitosis, Aurora-A kinase is a prominent target in cancer therapy. The benzimidazole scaffold has been incorporated into molecules designed to inhibit this kinase. Pyrimidine (B1678525) benzimidazole derivatives, for example, have demonstrated anticancer activity attributed to the inhibition of Aurora kinase among other kinases.

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of the FGFR signaling pathway is implicated in various cancers. A potent and selective inhibitor of FGFR 1, 2, and 3, currently in clinical development, is based on a 2-(1H-pyrazol-5-yl)-1H-benzimidazole pharmacophore. This highlights the suitability of the benzimidazole core for developing inhibitors against this family of kinases.

While specific inhibitory concentrations for this compound against these kinases are not detailed, the consistent activity of related compounds suggests the potential for this scaffold to be adapted for kinase inhibition.

Table 1: Kinase Inhibition by Various Benzimidazole Derivatives

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 2-(1H-pyrazol-5-yl)-1H-benzimidazole derivative | FGFR1, FGFR2, FGFR3 | Potent and selective inhibition with IC50 values in the low nanomolar range. | tmu.edu.tw |

| Pyrimidine benzimidazoles | Aurora Kinase, CDK, MAPK, PLK | Anticancer activity attributed to multi-kinase inhibition. | sigmaaldrich.cn |

| Benzimidazole/1,2,3-triazole hybrids | EGFR | Designed as potential EGFR inhibitors with antiproliferative action. | nih.gov |

| Benzimidazole acetohydrazide derivatives | EGFR | Showed rather limited kinase inhibitor activities. | acs.org |

Topoisomerase II Catalytic Inhibition

DNA topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Topoisomerase II is a validated target for cancer chemotherapy, with inhibitors classified as either poisons, which stabilize the DNA-enzyme cleavage complex, or catalytic inhibitors, which prevent the enzyme from functioning mdpi.com. The benzimidazole structure has been investigated in this context. For example, substituted 2,5′-bi-1H-benzimidazole derivatives have been shown to inhibit topoisomerase I tmu.edu.tw. Although direct evidence for this compound as a topoisomerase II inhibitor is not prominent in the cited literature, the ability of the broader benzimidazole class to interact with DNA-modifying enzymes suggests this as a potential area for investigation nih.gov.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. The benzimidazole scaffold has been extensively used to develop potent cholinesterase inhibitors. Numerous studies have reported on benzimidazole derivatives with significant inhibitory activity against both AChE and BChE nih.gov.

The inhibitory potency is highly dependent on the substituents attached to the benzimidazole core. For instance, benzimidazole-triazole derivatives have shown potent AChE inhibition. A study on 1,2,4-oxadiazole (B8745197) derivatives, which included a compound containing a 1-(2-chlorobenzyl)piperidine (B7811675) moiety, demonstrated that the 2-chloro substitution on the benzyl (B1604629) group was favorable for anti-BChE activity. This finding is particularly relevant as it suggests that the 2-chlorobenzyl group present in this compound could contribute favorably to cholinesterase inhibition.

Table 2: Cholinesterase Inhibition by Various Benzimidazole Derivatives

| Compound Class | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole-based oxazole (B20620) analogues | 0.10 - 12.60 | 0.20 - 16.30 | nih.gov |

| 1H-benzimidazole derivatives | 0.58 - 17.33 | 1.37 - 8.52 | mdpi.com |

| 5-(1-(2-chlorobenzyl)piperidin-4-yl)-3-phenyl-1,2,4-oxadiazole derivative | >100 | 5.07 |

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LO) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Inhibitors of these enzymes are used as anti-inflammatory drugs. The benzimidazole scaffold has been incorporated into compounds designed as dual inhibitors of these pathways.

For example, novel benzimidazole-thiazole hybrids have been shown to be potent dual inhibitors of COX-2 and 15-lipoxygenase (a related enzyme to 5-LO). The most active of these hybrids displayed COX-2 inhibition comparable to the standard drug celecoxib (B62257) and potent 15-LOX inhibitory activity. Additionally, other benzimidazole derivatives have been developed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme that acts downstream of COX to produce the inflammatory mediator PGE2. These findings underscore the potential of the benzimidazole framework in developing anti-inflammatory agents by targeting enzymes in the arachidonic acid pathway.

Table 3: COX and LOX Inhibition by Benzimidazole Hybrids

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole-thiazole hybrid 15b | COX-2 | 0.045 | |

| 15-LOX | 1.67 | ||

| Benzimidazole-thiazole hybrid 16 | COX-2 | 0.061 | |

| 15-LOX | 2.45 |

Cellular and Molecular Mechanisms

The modulation of specific enzyme targets by this compound and its analogs translates into distinct cellular and molecular effects. The inhibition of key enzymes involved in cell proliferation, survival, and signaling can trigger various downstream pathways, leading to outcomes such as cell cycle arrest, apoptosis, and disruption of microtubule dynamics.

Benzimidazole derivatives are well-known for their effects on tubulin polymerization, a mechanism shared by several established anticancer agents. By interfering with microtubule formation, these compounds can disrupt the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Studies on various benzimidazole derivatives in cancer cell lines have confirmed their antiproliferative activity and ability to induce programmed cell death. For instance, a kinase inhibitor with a 1-(4-chlorobenzyl) moiety, structurally related to the compound of interest, was shown to induce a mitochondria-dependent pathway of apoptosis and cause DNA damage.

The inhibition of kinases such as EGFR and Aurora kinase directly impacts signaling pathways that control cell growth and division. Blocking EGFR signaling can inhibit cell proliferation and lead to apoptosis. Similarly, inhibition of Aurora kinases disrupts the proper execution of mitosis, which can also trigger apoptotic cell death.

Furthermore, the inhibition of DHFR directly impacts nucleic acid synthesis. In rapidly dividing cells, such as cancer cells or bacteria, this blockade is cytotoxic as it prevents the production of the necessary building blocks for DNA replication acs.org. This mechanism underpins the antiproliferative and antimicrobial effects observed for many benzimidazole compounds.

Induction of Cell Cycle Arrest

No studies have been identified that investigate the effect of this compound on cell cycle progression. Research on other benzimidazole derivatives has shown the potential to arrest the cell cycle at various phases, but this cannot be extrapolated to the specific compound .

Apoptosis Induction Pathways

There is no available research detailing the pro-apoptotic activity of this compound or the specific pathways (intrinsic or extrinsic) through which it might induce programmed cell death.

Interaction with Cellular Membranes and Biosynthesis Pathways

Information regarding the interaction of this compound with cellular membranes or its impact on cellular biosynthesis pathways is not present in the current scientific literature.

Investigation of Other Specific Protein-Ligand Interactions

Specific protein targets of this compound and the nature of their interactions have not been elucidated in any published studies.

Computational Chemistry and in Silico Analysis for 1 2 Chlorobenzyl 1h Benzimidazole Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding affinity and mode of a small molecule ligand to the active site of a protein target.

For derivatives of 1-(2-chlorobenzyl)-1H-benzimidazole, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activities. For instance, various benzimidazole (B57391) derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX-II) to assess their potential as anti-inflammatory agents. arabjchem.org These simulations help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding affinity is often quantified by a docking score, which provides a comparative measure of the binding strength.

In one study, a series of benzimidazole derivatives were docked into the active site of the enzyme topoisomerase II, revealing potential antibacterial mechanisms. tandfonline.com Another investigation focused on the 5-lipoxygenase-activating protein (FLAP) as a target for novel benzimidazole derivatives, identifying 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a potent inhibitor of leukotriene biosynthesis. researchgate.net The docking results for this compound highlighted crucial interactions within the FLAP binding pocket. researchgate.net

Computational tools such as AutoDock Vina are commonly employed for these simulations. biointerfaceresearch.com The process typically involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then running the docking algorithm to generate various binding poses of the ligand. The results are then analyzed to identify the most favorable binding mode and to understand the intermolecular forces driving the interaction.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. These predictions help in identifying potential liabilities that could lead to failure in later stages of drug development.

Several studies have reported the in silico ADMET profiling of benzimidazole derivatives. nih.govresearchgate.net These analyses typically evaluate a range of physicochemical and pharmacokinetic parameters. For example, Lipinski's rule of five is often used as a preliminary filter to assess the "drug-likeness" of a compound. This rule considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rsc.org

ADMET prediction tools can also estimate properties like aqueous solubility, blood-brain barrier permeability, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. japtronline.com For instance, some benzimidazole derivatives have been shown to have good predicted absorption and distribution profiles. researchgate.net Toxicity predictions are also a key part of the ADMET profile, with models available to flag potential carcinogenicity, mutagenicity, or other adverse effects.

The data from these in silico predictions are often presented in tabular format for easy comparison with reference drugs. researchgate.netrsc.org This allows researchers to prioritize compounds with favorable ADMET profiles for further experimental testing.

| ADMET Parameter | Predicted Value for Benzimidazole Derivatives | Reference |

| Molecular Weight | < 500 | rsc.org |

| logP | < 5 | rsc.org |

| Hydrogen Bond Donors | < 5 | researchgate.net |

| Hydrogen Bond Acceptors | < 10 | researchgate.net |

| Water Solubility | Moderately soluble | japtronline.com |

| Blood-Brain Barrier Permeability | Varies depending on substitution | japtronline.com |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. These methods are valuable for elucidating reactivity, stability, and various spectroscopic and optical properties.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been applied to various benzimidazole derivatives to investigate their geometric and electronic properties. asianpubs.org DFT calculations can optimize the molecular geometry and predict properties such as frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Studies on related benzimidazole compounds have used DFT to analyze their reactivity indices and electronic transition band gaps. asianpubs.org These calculations provide insights into the regions of the molecule that are most likely to participate in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions within a molecule. It provides a localized picture of the bonding and allows for the quantification of hyperconjugative interactions and electron density transfer from lone pairs to antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays different colors to represent different electrostatic potential values on the molecular surface.

In MEP maps, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.govresearchgate.net For benzimidazole derivatives, MEP maps can identify the nitrogen and chlorine atoms as regions of negative potential, while hydrogen atoms often represent areas of positive potential. rdmodernresearch.comnih.gov This information is valuable for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods can be used to predict the NLO properties of molecules, such as their hyperpolarizability.

Benzimidazole-based chromophores have garnered attention for their potential NLO properties. rdmodernresearch.com Theoretical investigations play a crucial role in understanding the structure-property relationships that govern NLO activity. rdmodernresearch.com Calculations of the first hyperpolarizability (β) and dipole moment (µ) can help in designing novel NLO materials. rdmodernresearch.com For some benzimidazole derivatives, it has been shown that the extent of charge transfer across the molecule is a key determinant of the second-order NLO response. rdmodernresearch.com Computational studies have been used to evaluate these properties and guide the synthesis of new compounds with enhanced NLO activity. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov This approach is pivotal in modern drug discovery and development, offering a rational basis for designing new, more potent molecules and predicting their activity without the immediate need for synthesis and experimental testing. jocpr.com For this compound and its analogs, QSAR studies can provide profound insights into the structural features that govern their desired biological effects.

The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties. nih.gov By systematically modifying the structure of a lead compound like this compound and observing the corresponding changes in biological activity, a predictive model can be constructed. These models are typically expressed as mathematical equations that relate one or more molecular descriptors to the biological response. nih.govui.ac.id

The process of developing a QSAR model involves several key steps: the selection of a dataset of compounds with known biological activities, the calculation of molecular descriptors for each compound, the development of a mathematical relationship between the descriptors and the activity, and rigorous statistical validation of the resulting model. jocpr.com

Methodologies in QSAR Modeling

Various methodologies can be employed to develop QSAR models for benzimidazole derivatives. These range from two-dimensional (2D-QSAR) to three-dimensional (3D-QSAR) approaches.

2D-QSAR: This method utilizes molecular descriptors that are derived from the 2D representation of the molecule. pnrjournal.com These descriptors can include physicochemical properties like lipophilicity (logP), electronic parameters (such as Hammett constants), and topological indices that describe molecular size and shape. researchgate.netnih.gov Multiple Linear Regression (MLR) is a commonly used statistical technique in 2D-QSAR to generate a linear equation that correlates the descriptors with the biological activity. nih.govnih.gov

3D-QSAR: These more advanced methods consider the three-dimensional structure of the molecules. imist.manih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govacs.org

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. acs.orgacs.org

CoMSIA also calculates steric and electrostatic fields but includes additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, often providing a more detailed understanding of the structure-activity relationships. nih.gov

Application to this compound Research

In the context of this compound, a QSAR study would typically involve the synthesis and biological evaluation of a series of analogs. These analogs would feature systematic variations at different positions of the benzimidazole core and the 2-chlorobenzyl substituent. For instance, the position of the chlorine atom on the benzyl (B1604629) ring could be varied, or different substituents could be introduced on the benzimidazole ring.

The biological activity data, often expressed as the concentration required to elicit a certain effect (e.g., IC₅₀ or EC₅₀), would then be correlated with calculated molecular descriptors. ui.ac.idimist.ma The resulting QSAR model could then be used to predict the activity of yet-to-be-synthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. jocpr.com

Illustrative QSAR Data for Benzimidazole Analogs

The following interactive table provides a hypothetical example of the type of data that would be generated and used in a QSAR study of this compound and its analogs. The table includes several molecular descriptors and a hypothetical biological activity value.

| Compound ID | R1-Substituent (Benzimidazole Ring) | R2-Substituent (Benzyl Ring) | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | Predicted Biological Activity (pIC₅₀) |

| 1 | H | 2-Cl | 242.70 | 3.85 | 3.21 | 6.5 |

| 2 | H | 3-Cl | 242.70 | 3.92 | 2.85 | 6.8 |

| 3 | H | 4-Cl | 242.70 | 3.95 | 2.15 | 7.2 |

| 4 | 5-NO₂ | 2-Cl | 287.69 | 3.50 | 5.89 | 5.9 |

| 5 | 5-CH₃ | 2-Cl | 256.73 | 4.20 | 3.15 | 6.7 |

| 6 | H | 2-F | 226.25 | 3.30 | 3.50 | 6.3 |

| 7 | H | H | 208.26 | 3.10 | 2.90 | 6.1 |

Table 1: Hypothetical QSAR Data for Analogs of this compound. This table illustrates the relationship between structural modifications (R1 and R2 substituents), calculated molecular descriptors, and the predicted biological activity. Such data is foundational for building predictive QSAR models.

Validation and Predictive Power of QSAR Models

A critical aspect of QSAR modeling is the validation of the developed model to ensure its predictive power. pnrjournal.com This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not included in the model generation. nih.govpnrjournal.com

Statistical parameters such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (r²_pred) are used to assess the quality and robustness of the QSAR model. pnrjournal.comnih.gov A high value for these parameters indicates a statistically significant and predictive model.

For instance, studies on benzimidazole derivatives as p38 kinase inhibitors have yielded QSAR models with high correlation coefficients (R > 0.9), demonstrating the utility of these models in predicting the activity of new compounds. imist.ma Similarly, QSAR models for benzimidazole derivatives as angiotensin II AT1 receptor antagonists have shown good predictive ability, aiding in the design of new and more potent antagonists. nih.gov

Biological Activities and Therapeutic Explorations of 1 2 Chlorobenzyl 1h Benzimidazole Derivatives

Anticancer and Antiproliferative Activities

The quest for more effective and selective anticancer agents has positioned benzimidazole (B57391) derivatives as a promising area of research. Their structural similarity to endogenous purine (B94841) bases allows them to interact with various biological targets involved in cancer cell proliferation and survival.

Efficacy against Various Human Cancer Cell Lines (e.g., HepG2, MDA-MB-231, MCF7, RMS, C26, NCI-60 Panel)

Derivatives of the benzimidazole scaffold have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. While specific data for 1-(2-chlorobenzyl)-1H-benzimidazole is limited, studies on structurally related N,2,6-trisubstituted 1H-benzimidazole derivatives have shown potent activity. For instance, certain compounds from this class have been found to inhibit the growth of hepatocellular carcinoma (HepG2), breast adenocarcinoma (MDA-MB-231 and MCF7), rhabdomyosarcoma (RMS), and colon carcinoma (C26) cells with low micromolar IC50 values. nih.gov

One study reported that a novel benzimidazole derivative, se-182, exhibited significant dose-dependent cytotoxicity against HepG2 and A549 (lung carcinoma) cell lines, with IC50 values of 15.58 µM and 15.80 µM, respectively. Another investigation into benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives identified compounds that were highly active against the MDA-MB-231 cancer cell line, with IC50 values as low as 1.18 µM. nih.gov Furthermore, certain benzimidazole derivatives have been evaluated against the National Cancer Institute's 60-cell line panel (NCI-60), with some showing remarkable antiproliferative activity and selectivity against specific cancer subpanels, such as leukemia. nih.gov

Table 1: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 4c (2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole) | HepG2 | 4.62 | nih.gov |

| MDA-MB-231 | 5.17 | nih.gov | |

| MCF7 | 6.25 | nih.gov | |

| RMS | 3.19 | nih.gov | |

| C26 | 2.39 | nih.gov | |

| Compound 10 (A benzimidazole-based 1,3,4-oxadiazole derivative) | MDA-MB-231 | 1.18 | nih.gov |

| Compound 13 (A benzimidazole-based 1,3,4-oxadiazole derivative) | MDA-MB-231 | 2.90 | nih.gov |

| se-182 (A benzimidazole derivative) | HepG2 | 15.58 | |

| CCL299 (4-(1H-1,3-benzodiazol-1-yl)benzonitrile) | HepG2 | 1.0 | chiba-u.jp |

Exploration of Targeted Antiproliferative Mechanisms

The anticancer effects of benzimidazole derivatives are attributed to their ability to interfere with various cellular processes critical for tumor growth and progression. One of the primary mechanisms of action is the inhibition of tubulin polymerization. By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Another significant target for benzimidazole derivatives is the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression of EGFR is common in many cancers, and its inhibition is a key therapeutic strategy. Certain benzimidazole-based compounds have been shown to be potent inhibitors of EGFR kinase, thereby blocking downstream signaling pathways. nih.gov

Furthermore, benzimidazole derivatives have been reported to act as topoisomerase inhibitors, intercalate with DNA, and inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Some derivatives also induce apoptosis by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov The multitargeted nature of these compounds, affecting various pathways simultaneously, makes them particularly attractive candidates for cancer therapy.

Antimicrobial Activities

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Spectrum and Potency (e.g., against Methicillin-Susceptible and -Resistant Staphylococcus aureus (MSSA/MRSA), Escherichia coli, Streptococcus faecalis)

Several studies have highlighted the potent antibacterial properties of benzimidazole derivatives. N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, in particular, have shown significant inhibitory activity against Gram-positive bacteria. For instance, compound 2g from one study displayed minimal inhibitory concentration (MIC) values of 4 µg/mL against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), and 8 µg/mL against Streptococcus faecalis. acs.org Another study on N,2,6-trisubstituted 1H-benzimidazole derivatives identified compounds with MIC values ranging from 4 to 16 μg/mL against MSSA and MRSA. Compound 4c from this series also demonstrated good activity against Escherichia coli and Streptococcus faecalis with an MIC of 16 μg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | S. faecalis | Source |

|---|---|---|---|---|---|

| Compound 2g (N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | 4 | 4 | >1024 | 8 | acs.org |

| Compound 3k (2-(4-nitrophenyl)-N-benzyl-1H-benzimidazole) | 8 | 8 | >32 | >32 | |

| Compound 3l (2-(4-chlorophenyl)-N-(4-chlorobenzyl)-1H-benzimidazole) | 4 | 4 | >32 | >32 | |

| Compound 4c (2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole) | 16 | 16 | 16 | 16 | |

| Compound 4k (A 6-substituted 1H-benzimidazole derivative) | 2 | 4 | 8 | 16 | nih.gov |

Antifungal Spectrum and Potency (e.g., against Candida species, Aspergillus niger)

Benzimidazole derivatives have also demonstrated significant antifungal activity. A novel benzimidazole derivative, EMC120B12 ((S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole), has been identified as having high antifungal activity against major Candida species. nih.gov In a study of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives, several compounds exhibited moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL. acs.org Another series of 6-substituted 1H-benzimidazole derivatives included a compound (4k) with potent activity against C. albicans and A. niger, with MICs of 8 and 16 μg/mL, respectively. nih.gov The mechanism of antifungal action for many benzimidazole derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

Table 3: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus niger | Source |

|---|---|---|---|

| Compound 1b (N-alkylated 2-(substituted phenyl)-1H-benzimidazole) | 64 | 64 | acs.org |

| Compound 1c (N-alkylated 2-(substituted phenyl)-1H-benzimidazole) | 64 | 64 | acs.org |

| Compound 2e (N-alkylated 2-(substituted phenyl)-1H-benzimidazole) | 64 | 64 | acs.org |

| Compound 2g (N-alkylated 2-(substituted phenyl)-1H-benzimidazole) | 64 | 64 | acs.org |

| Compound 4k (A 6-substituted 1H-benzimidazole derivative) | 8 | 16 | nih.gov |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains highlights the urgent need for new antitubercular drugs. Benzimidazole derivatives have shown promise in this area. A series of novel benzimidazole derivatives were synthesized and screened for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB-H37Rv) and an INH-resistant strain. Several compounds displayed good activity, with MIC values of less than 0.2 μM. nih.gov One of the most active compounds, 5g, exhibited an MIC of 0.112 μM against MTB-H37Rv. nih.gov In another study, a benzimidazolium salt, 1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide (7h), showed antituberculosis activity against M. tuberculosis with an MIC value of 2 μg/ml. waocp.org

Table 4: Antitubercular Activity of Selected Benzimidazole Derivatives against M. tuberculosis H37Rv

| Compound | MIC (µM) | Source |

|---|---|---|

| Compound 5b (A novel benzimidazole derivative) | 0.195 | nih.gov |

| Compound 5d (A novel benzimidazole derivative) | 0.135 | nih.gov |

| Compound 5g (A novel benzimidazole derivative) | 0.112 | nih.gov |

| Compound 7h (1-(2-hydroxyethyl)-3-(3-methylbenzyl)benzimidazolium bromide) | ~4.6 (2 µg/ml) | waocp.org |

Anti-inflammatory Effects

Derivatives of this compound have demonstrated notable anti-inflammatory properties through various mechanisms of action. Research has shown their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade.

A series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory potential. nih.gov Molecular docking studies indicated that these compounds could interact with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Specifically, some of these derivatives exhibited inhibitory activity against pro-inflammatory enzymes and cytokines. For instance, compounds with trifluoromethyl and methoxy (B1213986) substitutions on an attached phenyl ring showed strong inhibition of secretory phospholipases A2, while a derivative containing a pyridine (B92270) ring with an amino group was a potent inhibitor of 5-lipoxygenase. researchgate.net

Further studies have highlighted the potential of benzimidazole derivatives to modulate inflammatory pathways. For example, certain derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. researchgate.net One study identified a benzimidazole derivative, specifically 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazole, which significantly reduced cellular 5-Lipoxygenase (5-LO) with an IC50 value of 0.31 μM. mdpi.com

The anti-inflammatory potential of these compounds has also been linked to their neuroprotective effects, where they can ameliorate the impact of pro-inflammatory mediators in the brain. nih.gov Some benzimidazole derivatives have been found to reduce neuronal toxicity by regulating the expression of cytokines and antioxidant enzymes. nih.gov

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazole | 5-Lipoxygenase (cellular) | IC50 = 0.31 μM | mdpi.com |

| Benzimidazole derivative with trifluoromethyl and methoxy substitutions | Secretory phospholipases A2 | Strong inhibition | researchgate.net |

| Benzimidazole derivative with amino-substituted pyridine ring | 5-Lipoxygenase | Potent inhibition | researchgate.net |

| Various 2-substituted benzimidazole derivatives | TNF-α and IL-6 secretion | Inhibition in LPS-stimulated macrophages | researchgate.net |

Cholinesterase Inhibitory Potential for Neurodegenerative Disease Research

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. nih.gov Derivatives of this compound have emerged as promising candidates in this area.

Several studies have synthesized and evaluated novel benzimidazole derivatives for their cholinesterase inhibitory activity. biointerfaceresearch.comnih.govsigmaaldrich.com For instance, a series of benzimidazole-triazole derivatives were designed and tested, with some compounds showing potent inhibition of AChE. nih.gov Two compounds, 3d and 3h, which had 3,4-dihydroxy substitution on the phenyl ring and 5(6)-chloro substitution on the benzimidazole ring, were identified as potent AChE inhibitors with IC50 values of 31.9 ± 0.1 nM and 29.5 ± 1.2 nM, respectively. nih.gov These values are comparable to the reference drug donepezil (B133215) (IC50 = 21.8 ± 0.9 nM). nih.gov

Another study reported the synthesis of two series of novel benzimidazole derivatives as AChE and BChE inhibitors. nih.govsigmaaldrich.com The most active compound in this series, ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, exhibited an IC50 of 5.12 μM for AChE and 8.63 μM for BChE. nih.govsigmaaldrich.com

The inhibitory potential of these derivatives is often explored through molecular docking studies to understand their binding modes within the active sites of the cholinesterase enzymes. nih.govsigmaaldrich.com These computational approaches aid in the design of more potent and selective inhibitors.

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| Compound 3d (benzimidazole-triazole derivative) | AChE | 31.9 ± 0.1 nM | nih.gov |

| Compound 3h (benzimidazole-triazole derivative) | AChE | 29.5 ± 1.2 nM | nih.gov |

| ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate | AChE | 5.12 μM | nih.govsigmaaldrich.com |

| ethyl 1-(3-(1H-imidazol-1-yl)propyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate | BChE | 8.63 μM | nih.govsigmaaldrich.com |

Other Reported Biological Activities (e.g., Antiviral, Anthelmintic, Antiprotozoal, Antidepressant, Neuroprotective)

Beyond their anti-inflammatory and cholinesterase inhibitory effects, this compound derivatives have been investigated for a wide array of other biological activities.

Antiviral Activity: The benzimidazole core is a component of several antiviral compounds. nih.govmdpi.com Research has explored the antiviral potential of various derivatives against a range of viruses. researchgate.net For example, benzimidazole-triazole hybrids have been noted for their antiviral properties, including against SARS-CoV-2. nih.gov One study highlighted that 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline exhibited high antiviral activity against SARS-CoV-2. nih.gov

Anthelmintic Activity: Benzimidazole derivatives are well-established as anthelmintic agents. They are known to expel parasitic worms by either killing or stunning them. Novel benzimidazole derivatives are continuously being synthesized and tested for their efficacy against various helminths, with some showing promising results compared to standard drugs like albendazole.

Antiprotozoal Activity: The structural similarity of benzimidazoles to purine enables them to interact with the biological systems of protozoa, leading to antiprotozoal effects. rsc.orgturkjps.org Certain amidinobenzimidazole derivatives have shown significant activity against protozoa such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. turkjps.org

Antidepressant Activity: Several studies have investigated the antidepressant-like effects of benzimidazole derivatives. researchgate.netnih.govwisdomlib.orgeurekaselect.comi-scholar.in In animal models, certain derivatives have been shown to reduce immobility time, suggesting antidepressant potential. eurekaselect.com For instance, some 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives significantly reduced immobility time in mice, with effects potentially linked to the serotonergic system. eurekaselect.com

Neuroprotective Activity: The neuroprotective effects of benzimidazole derivatives are a growing area of research. nih.govnih.govresearchgate.netmdpi.com These compounds have been shown to protect against neuronal damage induced by oxidative stress and neuroinflammation. nih.govnih.govresearchgate.net They can enhance the brain's defense against oxidative stress by scavenging free radicals and augmenting endogenous antioxidant proteins. nih.gov In models of Parkinson's disease, some benzimidazole derivatives have demonstrated neuroprotective effects by inhibiting monoamine oxidase B (MAO-B). nih.gov One such derivative, compound 16d, emerged as a potent and selective hMAO-B inhibitor with an IC50 value of 67.3 nM. nih.gov

| Activity | Key Findings | Example Compound/Derivative Class | Reference |

|---|---|---|---|

| Antiviral | High activity against SARS-CoV-2. | 4-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline | nih.gov |

| Anthelmintic | Promising activity against adult earthworms. | Novel benzimidazole derivatives containing 4-chloropyridine-2-carbonyl and N-methyl picolinamide (B142947) moieties | |

| Antiprotozoal | Activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. | Dicationic amidinobenzimidazoles | turkjps.org |

| Antidepressant | Reduced immobility time in animal models. | 2-(4-substituted-phenyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazole derivatives | eurekaselect.com |

| Neuroprotective | Potent and selective inhibition of hMAO-B. | Compound 16d (benzimidazole derivative) | nih.gov |

Future Research Trajectories and Collaborative Opportunities

Development of Next-Generation 1-(2-chlorobenzyl)-1H-benzimidazole Analogues with Enhanced Selectivity

The future development of this compound analogues is centered on enhancing their selectivity towards specific biological targets to maximize therapeutic efficacy. Structure-activity relationship (SAR) studies have indicated that the N-1, C-2, and C-6 positions of the benzimidazole (B57391) ring are crucial for biological activity. nih.govnih.gov The N-1 benzyl (B1604629) group, in particular, has been shown to increase the anticancer potential of these compounds. nih.govrsc.org

Future synthetic strategies will likely involve the creation of extensive libraries of analogues with diverse substitutions on both the benzimidazole core and the 2-chlorobenzyl moiety. For instance, modifying the substitution pattern on the phenyl ring or replacing it with other aromatic or heterocyclic systems could modulate the compound's interaction with target proteins. Research has shown that introducing different substituents can lead to potent inhibitors of specific enzymes like 5-lipoxygenase-activating protein (FLAP) and DNA topoisomerase. researchgate.netnih.govnih.gov One study identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole as a potent inhibitor of leukotriene biosynthesis by targeting FLAP. researchgate.netnih.govmdpi.com Further optimization of this lead compound led to analogues with significantly improved inhibitory concentrations. researchgate.netmdpi.com

The goal is to design next-generation compounds with a refined balance of lipophilicity and electronic properties to improve penetration of cellular membranes and achieve highly selective binding. acs.org This involves synthesizing derivatives with various electron-donating or electron-withdrawing groups and assessing their impact on biological activity. nih.gov For example, studies on related benzimidazoles have shown that chloro and nitro substitutions can significantly enhance antibacterial and anticancer activities. nih.govresearchgate.net

Below is a table summarizing the anticancer activity of selected benzimidazole derivatives, illustrating how structural modifications influence their potency against various cancer cell lines.

Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4c | 2-(4-chlorophenyl), 6-methyl, N-benzyl | HepG2 | 2.39 | nih.gov |

| 4c | 2-(4-chlorophenyl), 6-methyl, N-benzyl | MDA-MB-231 | 3.12 | nih.gov |

| 4j | 2-(4-nitrophenyl), 6-methyl, N-(4-chlorobenzyl) | HepG2 | 3.15 | nih.gov |

| 4k | N-(4-fluorobenzyl), 6-nitro, 2-(4-nitrophenyl) | A549 (Lung) | 1.84 | researchgate.net |

| 4k | N-(4-fluorobenzyl), 6-nitro, 2-(4-nitrophenyl) | MCF7 (Breast) | 2.05 | researchgate.net |

| 5a | 2-(4-chlorophenyl) | A549 (Lung) | 30.2 | nih.gov |

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insights

To fully understand the biological effects of this compound and its analogues, future research must integrate advanced "omics" technologies. While current research has identified some molecular targets, a systems-level understanding of the cellular response to these compounds is lacking.

Proteomics: Mass spectrometry-based proteomics can be employed to identify the direct protein binding partners of these compounds. This approach can confirm expected targets and uncover novel protein interactions, revealing previously unknown mechanisms of action. Furthermore, analyzing global changes in protein expression and post-translational modifications after treatment can provide a detailed map of the perturbed cellular pathways.

Genomics and Transcriptomics: DNA sequencing and RNA-sequencing (RNA-Seq) can offer comprehensive insights into the genetic and transcriptional changes induced by these benzimidazole derivatives. For example, transcriptomics can identify genes that are up- or down-regulated upon treatment, pointing towards affected signaling cascades and cellular processes. Genomic studies on resistant cell lines could also pinpoint mutations that confer resistance, further clarifying the compound's mechanism and anticipating clinical challenges.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a cell or organism. By examining the metabolic profile of cells treated with this compound analogues, researchers can understand their impact on cellular metabolism, which is often dysregulated in diseases like cancer.

The integration of these omics datasets will provide a holistic view of the drug's mode of action, facilitating the identification of biomarkers for efficacy and patient stratification.

Exploration of Novel Biological Targets and Therapeutic Applications

The benzimidazole scaffold's proven versatility suggests that this compound and its derivatives may have therapeutic applications beyond their currently known anti-inflammatory and anticancer activities. nih.govnih.gov Research has already identified several molecular targets for various benzimidazole compounds, including:

Dihydrofolate Reductase (DHFR) nih.gov

5-Lipoxygenase-Activating Protein (FLAP) researchgate.netmdpi.com

DNA Topoisomerase I nih.govnih.gov

Microtubules nih.gov

Tyrosine Kinases

Future exploration should focus on screening these compounds against a wider range of biological targets. Given that benzimidazole derivatives can act as kinase inhibitors and interfere with DNA replication and cell division, their potential in other hyperproliferative or inflammatory disorders should be systematically investigated. nih.govneuroquantology.com The anti-HIV and antimicrobial activities of related compounds also suggest that novel analogues of this compound could be developed as anti-infective agents. benthamdirect.combrieflands.com

The table below shows the minimum inhibitory concentration (MIC) for several benzimidazole derivatives against various bacterial strains, indicating their potential as antimicrobial agents.

Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 3k | 2-(4-nitrophenyl), N-benzyl | MRSA | 4 | nih.gov |

| 3l | 2-(4-chlorophenyl), N-(4-chlorobenzyl) | MRSA | 4 | nih.gov |

| 4c | 2-(4-chlorophenyl), 6-methyl, N-benzyl | Escherichia coli | 16 | nih.gov |

| 4g | 2-(4-nitrophenyl), 6-methyl, N-benzyl | MRSA | 8 | nih.gov |

| 4k | N-(4-fluorobenzyl), 6-nitro, 2-(4-nitrophenyl) | Escherichia coli | 8 | researchgate.net |

Interdisciplinary Collaborations for Translational Research

The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical therapeutic is contingent upon robust interdisciplinary collaboration. ontosight.ai The complexity of modern drug development necessitates a team-based approach that integrates diverse expertise. nih.gov

Effective translational research teams would include:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties. tandfonline.com

Computational Chemists and Biologists: To perform in silico modeling, predict drug-target interactions, and analyze omics data. nih.govdoi.org

Biologists and Pharmacologists: To conduct in vitro and in vivo assays to determine biological activity, elucidate mechanisms of action, and evaluate efficacy in disease models. ontosight.ai

Pharmacokinetic and Toxicology Experts: To assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds.

Clinicians: To provide critical insights into the unmet medical needs, design relevant clinical trials, and ultimately test the therapeutic potential in patients. ontosight.ainih.gov

Establishing collaborative networks among academic institutions, research foundations, and pharmaceutical companies will be essential to pool resources, share knowledge, and accelerate the development pipeline. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction